N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Description
N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a methoxyphenyl group, a thiophene ring, and a carboxamide functional group
Properties
Molecular Formula |
C17H15NO2S2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15NO2S2/c1-20-14-8-6-13(7-9-14)18(12-15-4-2-10-21-15)17(19)16-5-3-11-22-16/h2-11H,12H2,1H3 |
InChI Key |
FEVPDRVGBYYVCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-methoxyaniline and thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the intermediate amide.
Introduction of the Thiophene Group: The intermediate amide is then reacted with thiophene-2-carboxaldehyde under reductive amination conditions using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the production of N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of N-(4-HYDROXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE.
Reduction: Formation of N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-AMINE.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of their activity.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-AMINE: Similar structure but with an amine group instead of a carboxamide group.
N-(4-HYDROXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both a methoxyphenyl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
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